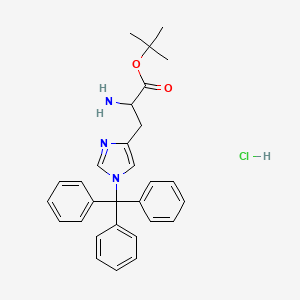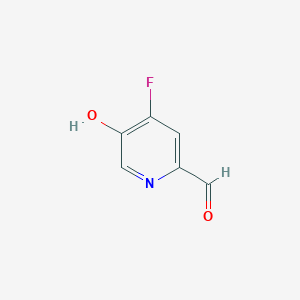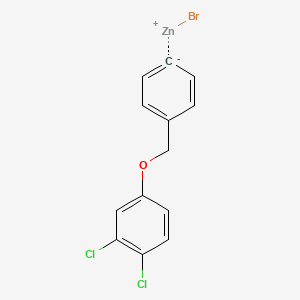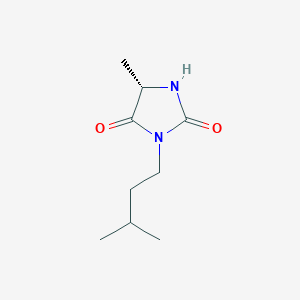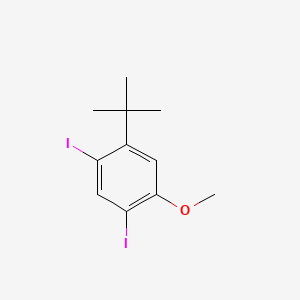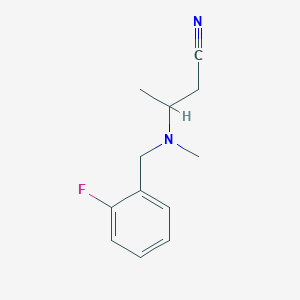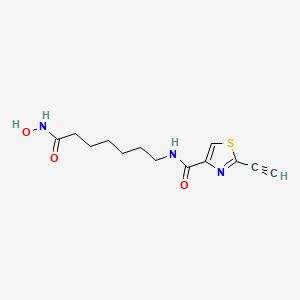
Hybrid HY-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histone deacetylase inhibitor 48 is a compound that targets histone deacetylases, a family of enzymes involved in the removal of acetyl groups from lysine residues on histone and non-histone proteins. This process is crucial for the regulation of gene expression, cell cycle progression, and other cellular functions. Histone deacetylase inhibitors have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of histone deacetylase inhibitor 48 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:
Formation of the core structure: This often involves the use of condensation reactions between appropriate starting materials.
Functionalization: Introduction of functional groups that enhance the inhibitory activity of the compound. This may involve reactions such as alkylation, acylation, or sulfonation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of histone deacetylase inhibitor 48 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes:
Batch processing: Large quantities of starting materials are reacted in a single batch to produce the compound.
Continuous flow processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Histone deacetylase inhibitor 48 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially affecting its inhibitory properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce functionalized analogs with enhanced activity .
Applications De Recherche Scientifique
Histone deacetylase inhibitor 48 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of histone deacetylases in various chemical processes and to develop new synthetic methodologies.
Biology: Employed in research to understand the biological functions of histone deacetylases and their role in gene regulation.
Medicine: Investigated for its potential therapeutic applications in treating cancer, neurodegenerative diseases, and other conditions where histone deacetylase activity is dysregulated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases
Mécanisme D'action
Histone deacetylase inhibitor 48 exerts its effects by binding to the active site of histone deacetylases, preventing the removal of acetyl groups from lysine residues on histone proteins. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The compound targets specific histone deacetylase isoforms, modulating various cellular pathways involved in cell cycle regulation, apoptosis, and differentiation .
Comparaison Avec Des Composés Similaires
Histone deacetylase inhibitor 48 can be compared with other histone deacetylase inhibitors, such as:
Vorinostat: A well-known histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Panobinostat: Another histone deacetylase inhibitor with applications in multiple myeloma treatment.
Belinostat: Used for the treatment of peripheral T-cell lymphoma.
Histone deacetylase inhibitor 48 is unique due to its specific isoform selectivity and potentially lower toxicity compared to other inhibitors. This makes it a promising candidate for further development and clinical applications .
Propriétés
Formule moléculaire |
C13H17N3O3S |
|---|---|
Poids moléculaire |
295.36 g/mol |
Nom IUPAC |
2-ethynyl-N-[7-(hydroxyamino)-7-oxoheptyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H17N3O3S/c1-2-12-15-10(9-20-12)13(18)14-8-6-4-3-5-7-11(17)16-19/h1,9,19H,3-8H2,(H,14,18)(H,16,17) |
Clé InChI |
XRBINVLWFQEUIS-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=NC(=CS1)C(=O)NCCCCCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


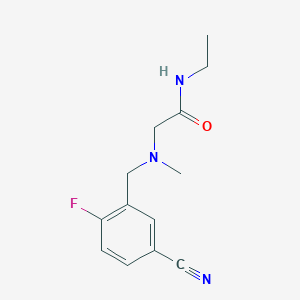

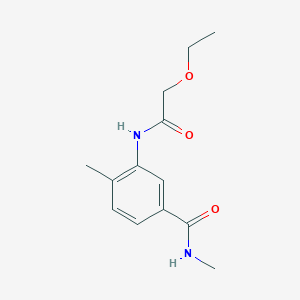
![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)
![3-[(Di-i-butylamino)methyl]phenylZinc bromide](/img/structure/B14893529.png)

![2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide](/img/structure/B14893542.png)
